molecular formula C12H20N2O4 B8075750 [(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester

[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester

Cat. No.: B8075750
M. Wt: 256.30 g/mol
InChI Key: NWNAEETYPITDNG-VIFPVBQESA-N
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Description

Chemical Structure:
The compound features a pyrrolidine ring with stereospecific hydroxyl (C4) and carbamic acid tert-butyl ester (C3) groups. The (3S,4S) configuration distinguishes it from stereoisomers like (3R,4S) (CAS 1613023-55-4, MW 202.25) and (3S,4R)-fluoro derivatives (CAS 145724-15-8) .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNAEETYPITDNG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the butynyl chain and the carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₈N₂O₃ (for (3S,4S) isomer) .
  • Applications : Intermediate in synthesizing pharmaceuticals, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors .
  • Storage : Requires protection from light and inert atmosphere .

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine/Piperidine Core

Compound Name Core Structure Substituents Key Properties/Applications Reference
[(3S,4S)-4-Hydroxypyrrolidin-3-yl]carbamate Pyrrolidine C4-OH, C3-carbamate DPP-IV inhibitor precursor
(4-p-Tolyl-pyrrolidin-3-yl)carbamate Pyrrolidine C4-(4-methylphenyl), C3-carbamate Lipophilicity enhanced
(4-Fluoro-pyrrolidin-3-yl)carbamate Pyrrolidine C4-F, C3-carbamate Altered reactivity, potential CNS drugs
(4,4-Dimethyl-pyrrolidin-3-yl)carbamate Pyrrolidine C4,4-dimethyl, C3-carbamate Increased steric hindrance
4-Fluoro-3-(piperidin-4-yl-benzyl)carbamate Piperidine-Benzyl Fluorobenzyl-piperidine hybrid Suzuki coupling intermediate

Structural Insights :

  • Hydroxyl Group (Target Compound) : Enhances hydrogen bonding, improving solubility and target binding in DPP-IV inhibitors .
  • Fluoro Substituents : Increase metabolic stability and electronegativity, as seen in (4-Fluoro-pyrrolidin-3-yl)carbamate .

Pharmacological Activity :

  • Physostigmine-like Action : Carbamic esters with basic substituents (e.g., methyl, benzyl) exhibit cholinergic activity, but diethyl/diallyl derivatives are inactive . The target compound’s hydroxyl group may modulate similar activity.
  • Estrogenic Properties : Derivatives of biochanin and daidzein with carbamate groups lacked estrogenic effects, highlighting substituent-dependent bioactivity .

Biological Activity

The compound [(3S,4S)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester (CAS No. 870632-91-0) is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • Melting Point : 127 - 131°C
  • Boiling Point : 349.7±42.0 °C (predicted)
  • Density : 1.14±0.1 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol
  • pKa : 11.84±0.40 (predicted)

Safety Information

Hazard SymbolSignal WordHazard Statements
GHS07WarningH302-H315-H319-H335

Precautionary statements include avoiding inhalation and contact with eyes and skin.

Research indicates that this compound exhibits biological activity through modulation of signaling pathways associated with cell proliferation and differentiation. Notably, studies have shown that this compound can influence the expression of c-fos mRNA in HL-60 cells, a human promyelocytic leukemia cell line, which is indicative of its role in cellular signaling pathways related to inflammation and differentiation .

Case Studies and Research Findings

  • Enantioselective Synthesis and Biological Activity
    • A study published in PubMed explored the synthesis of the compound and its biological effects on HL-60 cells. The findings revealed that the compound increases c-fos mRNA levels similarly to prostaglandin E2 (PGE2) and antagonizes TPA-induced terminal differentiation .
  • Binding Affinity Studies
    • In competition binding experiments, this compound demonstrated significant displacement of specific [(3)H]-PGE(2) binding in a dose-dependent manner. This suggests a potential role as a PGE2 antagonist, which could have implications for inflammatory conditions .
  • Potential Therapeutic Applications
    • The modulation of signaling pathways associated with cell differentiation positions this compound as a candidate for further investigation in therapeutic applications related to cancer and inflammatory diseases.

Data Table of Biological Activity

Study ReferenceCell LineObserved EffectMechanism
HL-60Increased c-fos mRNA levelsModulation of PGE2 signaling
HL-60Antagonizes TPA-induced differentiationInhibition of differentiation pathways

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